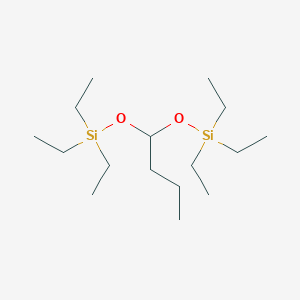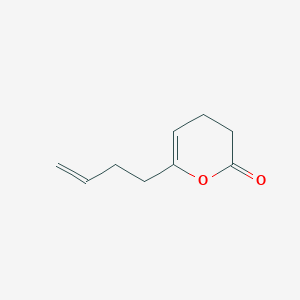
3,3,7,7-Tetraethyl-5-propyl-4,6-dioxa-3,7-disilanonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(triethylsiloxy)butane is an organosilicon compound with the molecular formula C16H38O2Si2. It is a derivative of butane where two hydrogen atoms are replaced by triethylsiloxy groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Bis(triethylsiloxy)butane can be synthesized through the reaction of butane-1,1-diol with triethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Butane-1,1-diol+2(Triethylsilyl chloride)→1,1-Bis(triethylsiloxy)butane+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of 1,1-Bis(triethylsiloxy)butane follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(triethylsiloxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert it back to butane-1,1-diol.
Substitution: The triethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Butane-1,1-diol.
Substitution: Various substituted butane derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis(triethylsiloxy)butane is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: In the study of enzyme interactions and as a model compound for understanding silicon-based biochemistry.
Industry: Used in the production of silicone-based materials and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(triethylsiloxy)butane involves its ability to interact with various molecular targets through its siloxy groups. These interactions can lead to the formation of stable complexes, which can alter the physical and chemical properties of the target molecules. The pathways involved include:
Hydrogen bonding: With hydroxyl groups.
Van der Waals interactions: With hydrophobic regions of molecules.
Covalent bonding: Under specific conditions, forming siloxane linkages.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Bis(trimethylsiloxy)butane
- 1,1-Bis(triphenylsiloxy)butane
- 1,1-Bis(dimethylsiloxy)butane
Uniqueness
1,1-Bis(triethylsiloxy)butane is unique due to its triethylsiloxy groups, which provide a balance between hydrophobicity and reactivity. This makes it more versatile compared to its trimethyl or triphenyl counterparts, which are either too hydrophobic or too bulky for certain applications.
Propiedades
Número CAS |
530113-82-7 |
|---|---|
Fórmula molecular |
C16H38O2Si2 |
Peso molecular |
318.64 g/mol |
Nombre IUPAC |
triethyl(1-triethylsilyloxybutoxy)silane |
InChI |
InChI=1S/C16H38O2Si2/c1-8-15-16(17-19(9-2,10-3)11-4)18-20(12-5,13-6)14-7/h16H,8-15H2,1-7H3 |
Clave InChI |
XBGVVBKIWPPRMY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)


![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)


![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)

![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)

![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)

